Norbuprenorphine 3-glucuronide

Description

Contextualization within Buprenorphine Metabolic Pathways

The formation of norbuprenorphine (B1208861) 3-glucuronide is a multi-step process involving two distinct phases of drug metabolism. researchgate.net

Phase I Metabolism: The initial step in this pathway is the N-dealkylation of buprenorphine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with some contribution from CYP2C8. nih.govnih.gov This process results in the formation of an active metabolite known as norbuprenorphine. researchgate.netnih.gov

Phase II Metabolism: Subsequently, norbuprenorphine undergoes glucuronidation, a Phase II metabolic reaction. This conjugation process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3, which attach a glucuronic acid moiety to the norbuprenorphine molecule, yielding norbuprenorphine-3-glucuronide. researchgate.net Both buprenorphine and norbuprenorphine are also converted to their respective glucuronide conjugates. drugbank.com

Table 1: Enzymes in the Metabolic Pathway of Norbuprenorphine 3-Glucuronide

| Step | Precursor | Metabolite | Key Enzymes |

|---|---|---|---|

| Phase I: N-dealkylation | Buprenorphine | Norbuprenorphine | CYP3A4, CYP2C8 nih.govnih.gov |

| Phase II: Glucuronidation | Norbuprenorphine | This compound | UGT1A1, UGT1A3 researchgate.net |

Significance as a Buprenorphine Metabolite in Biological Systems

Research has demonstrated that N3G exhibits affinity for certain opioid receptors. wikipedia.org Specifically, it binds to the kappa-opioid receptor and the nociceptin (B549756) receptor. nih.govwikipedia.org However, it does not show affinity for the mu- or delta-opioid receptors. wikipedia.org

In animal models, the administration of N3G has been associated with several physiological effects, including sedation and a reduction in locomotor activity. wikipedia.org It has also been observed to produce a minor antinociceptive effect. nih.govwikipedia.org Furthermore, studies have indicated that N3G can decrease tidal volume, although it does not appear to affect the respiratory rate. nih.govwikipedia.org Due to its hydrophilic nature, N3G has very limited ability to cross the blood-brain barrier. wikipedia.org

Table 2: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| Kappa-opioid receptor | 300 nM wikipedia.org |

| Nociceptin receptor | 18 μM wikipedia.org |

| Mu-opioid receptor | No affinity wikipedia.org |

| Delta-opioid receptor | No affinity wikipedia.org |

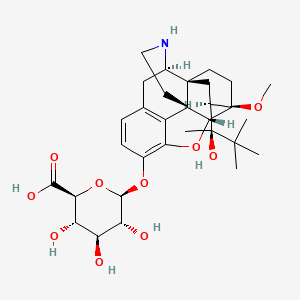

Structure

3D Structure

Properties

CAS No. |

469887-29-4 |

|---|---|

Molecular Formula |

C31H43NO10 |

Molecular Weight |

589.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C31H43NO10/c1-27(2,3)28(4,38)16-13-29-8-9-31(16,39-5)26-30(29)10-11-32-17(29)12-14-6-7-15(22(42-26)18(14)30)40-25-21(35)19(33)20(34)23(41-25)24(36)37/h6-7,16-17,19-21,23,25-26,32-35,38H,8-13H2,1-5H3,(H,36,37)/t16-,17-,19+,20+,21-,23+,25-,26-,28+,29-,30+,31-/m1/s1 |

InChI Key |

OOLGGESLZHGXGC-TXYLTYGDSA-N |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)OC)(C(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)OC)O |

Origin of Product |

United States |

Receptor Binding and in Vitro/in Vivo Pharmacological Characterization of Norbuprenorphine 3 Glucuronide

Opioid Receptor Affinity and Selectivity Profile

Norbuprenorphine (B1208861) 3-glucuronide exhibits a selective binding profile for certain opioid receptors, a characteristic that distinguishes it from buprenorphine and norbuprenorphine. nih.govnih.gov

Research has shown that norbuprenorphine 3-glucuronide has a notable affinity for the human kappa opioid receptor (κ-OR), with a reported inhibition constant (Ki) of 300 ± 0.5 nM. nih.govnih.govwikipedia.org This interaction with the κ-OR is a key aspect of its pharmacological identity. wikipedia.org

In addition to its affinity for the κ-OR, this compound also binds to the nociceptin (B549756) receptor (ORL1), also known as the opioid receptor-like 1 receptor, with a Ki of 18 ± 0.2 μM. nih.govnih.govwikipedia.org The nociceptin system is involved in a variety of biological functions, including pain modulation and emotional behaviors. wikipedia.org

A defining characteristic of this compound is its lack of significant affinity for the mu (μ-OR) and delta (δ-OR) opioid receptors. nih.govnih.govwikipedia.org Studies have shown that even at high concentrations, it does not inhibit radioligand binding to these receptors. nih.gov This is in stark contrast to its precursors, buprenorphine and norbuprenorphine, which both exhibit high affinity for the μ-OR. nih.govmdpi.compharmgkb.org

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor | Binding Affinity (Ki) |

| Kappa Opioid Receptor (κ-OR) | 300 ± 0.5 nM nih.govnih.gov |

| Nociceptin Receptor (ORL1) | 18 ± 0.2 μM nih.govnih.gov |

| Mu Opioid Receptor (μ-OR) | No significant affinity nih.govnih.gov |

| Delta Opioid Receptor (δ-OR) | No significant affinity nih.govnih.gov |

Ligand Activity and Receptor Efficacy Investigations

While the binding affinities of this compound have been established, the functional consequences of this binding, specifically whether it acts as an agonist or antagonist at the κ-OR and ORL1 receptors, are still under investigation. wikipedia.org However, some in vivo effects, such as sedation and a minor antinociceptive effect, have been observed, which are consistent with the known effects of κ-OR agonists. wikipedia.org

Differential Pharmacological Activities Compared to Norbuprenorphine and Buprenorphine

The pharmacological profile of this compound is markedly different from that of its parent compounds. Buprenorphine is a partial agonist at the μ-OR and an antagonist at the κ-OR and δ-OR. nih.gov Norbuprenorphine, on the other hand, is a potent agonist at μ-OR, δ-OR, and κ-OR. nih.govwikipedia.org

Unlike norbuprenorphine, which causes significant respiratory depression, this compound does not have a significant effect on respiratory rate. nih.govnih.gov However, it has been shown to decrease tidal volume. nih.govnih.gov Furthermore, while norbuprenorphine is a potent analgesic, this compound produces only a small antinociceptive effect. nih.govwikipedia.org

Table 2: Comparative Pharmacological Activities

| Compound | μ-OR Activity | κ-OR Activity | Respiratory Effect | Analgesic Effect |

| This compound | None nih.govnih.gov | Affinity (activity not fully determined) wikipedia.org | Decreased tidal volume nih.govnih.gov | Small nih.govwikipedia.org |

| Norbuprenorphine | Potent agonist nih.govwikipedia.org | Partial agonist wikipedia.org | Significant depression nih.gov | Potent nih.gov |

| Buprenorphine | Partial agonist nih.gov | Antagonist nih.gov | Ceiling effect on depression nih.gov | Potent researchgate.net |

Mechanistic Studies of Biological Effects in Preclinical Models

In preclinical models, specifically in mice, this compound has been observed to cause sedation and a decrease in locomotion. nih.govnih.govwikipedia.org These effects are thought to be mediated by its interaction with the κ-OR. wikipedia.org The compound has also been shown to have a minor and brief antinociceptive effect in a tail-flick assay. nih.gov The observation that this compound reduces tidal volume without affecting respiratory rate suggests a distinct mechanism of action on respiratory control compared to norbuprenorphine. nih.gov The biological activity of this compound is attributed to the glucuronide molecule itself, rather than to its hydrolysis back to norbuprenorphine. nih.gov

Effects on Locomotor Activity and Sedation

In animal studies, norbuprenorphine-3-glucuronide has been shown to induce sedation and decrease locomotor activity. wikipedia.orgnih.gov When administered to Swiss Webster mice, N3G caused a sedative effect, which was evaluated through the inhibition of movement in open-field tests. nih.govnih.gov

The sedative properties of N3G are considered comparable to those of norbuprenorphine. nih.gov This effect may be mediated through its activity at either the kappa-opioid receptor or the nociceptin receptor. nih.govfrontiersin.org Activation of these receptors can influence dopamine (B1211576) neurotransmission, potentially leading to a reduction in locomotor activity. nih.gov

Impact on Respiratory Parameters (e.g., Tidal Volume, Respiratory Rate)

The respiratory effects of norbuprenorphine-3-glucuronide are notably distinct from its parent compound, norbuprenorphine. nih.gov In vivo studies using unrestrained whole-body plethysmography in mice revealed that N3G significantly decreases tidal volume. wikipedia.orgnih.govresearchgate.net However, at the doses tested, it does not have a significant effect on the respiratory rate. nih.govnih.govdovepress.com

This is a critical distinction, as norbuprenorphine is known to cause a pronounced reduction in respiratory rate. nih.govnih.gov The fact that N3G reduces tidal volume without altering the respiratory rate suggests that its mechanism of action on respiration is different from that of norbuprenorphine and is not due to hydrolysis back to the aglycone (norbuprenorphine). nih.gov The lack of effect on respiratory rate may be attributed to N3G's absence of binding affinity for the µ-opioid receptor, which is heavily implicated in opioid-induced respiratory depression. nih.gov The reduction in tidal volume, however, may be linked to its activity at other receptors, such as the kappa or nociceptin receptors. nih.govfrontiersin.org

Interactive Data Table: Effects on Respiratory Parameters in Mice

| Compound | Effect on Respiratory Rate | Effect on Tidal Volume |

| Norbuprenorphine-3-glucuronide (N3G) | No significant effect | Decreased |

| Buprenorphine-3-glucuronide (B3G) | No significant effect | No significant effect |

| Norbuprenorphine | Marked decrease | No significant effect |

| Buprenorphine | No significant effect | No significant effect |

| Data sourced from Brown et al. (2011). nih.gov |

Antinociceptive Properties in Animal Models

The antinociceptive, or pain-blocking, properties of norbuprenorphine-3-glucuronide appear to be limited. wikipedia.org In studies utilizing an acute pain model in mice, specifically the tail-flick assay, N3G produced only a small antinociceptive effect. nih.govnih.gov Other research has characterized its antinociceptive effects as mild. nih.gov

This limited analgesic activity is consistent with its receptor binding profile, which lacks affinity for the µ-opioid receptor, the primary target for traditional opioid analgesics. nih.gov While some sources suggest that metabolites with kappa-opioid receptor activity, like N3G, may have some role in nociception, the consensus from direct testing indicates its contribution to analgesia is not substantial. nih.govwmpllc.org One review even noted that all major buprenorphine metabolites are considered analgesic except for norbuprenorphine-3-glucuronide. dovepress.com

Pharmacokinetic Disposition of Norbuprenorphine 3 Glucuronide

Systemic Exposure Characteristics

Following buprenorphine administration in humans, the systemic exposure to its metabolites can be substantial, often exceeding that of the parent drug. nih.gov Norbuprenorphine-3-glucuronide is a major metabolite, and its plasma concentrations and exposure can surpass those of buprenorphine. nih.govnih.gov Studies have shown that based on molar area under the plasma concentration-time curve (AUC), the relative exposure to N3G can be as high as 600% that of buprenorphine. nih.gov This indicates that a significant portion of a buprenorphine dose is converted to this glucuronidated metabolite. nih.gov In human volunteers receiving an infusion of norbuprenorphine (B1208861), plasma concentrations of N3G were found to exceed those of norbuprenorphine itself. isaponline.org This significant systemic exposure underscores the importance of understanding the metabolite's own pharmacological and dispositional properties. nih.gov

Distribution Profile Across Biological Compartments

The distribution of N3G throughout the body is influenced by its physicochemical properties, particularly its high hydrophilicity, which governs its ability to cross biological membranes.

In human subjects, plasma concentrations of N3G are significant. Following sublingual administration of buprenorphine/naloxone films to patients with opioid use disorder, the average maximum concentration of N3G was found to be significantly higher than that of buprenorphine, norbuprenorphine, and buprenorphine-3-glucuronide over an eight-hour period. nih.gov Similarly, studies in pregnant women receiving high doses of sublingual buprenorphine showed detectable levels of N3G in plasma. nih.gov

In a study evaluating the pharmacokinetics of a 0.3 mg infusion of norbuprenorphine in healthy volunteers, N3G demonstrated formation-rate limited kinetics, and its plasma AUC was proportional to the dose. isaponline.org The renal clearance for N3G was determined to be 125 ml/min. isaponline.org

Table 1: Comparative Molar AUC in Plasma Following Buprenorphine Administration

| Compound | Relative Molar AUC (% of Buprenorphine) |

|---|---|

| Norbuprenorphine | 200% |

| Buprenorphine-3-glucuronide | 100% |

| Norbuprenorphine-3-glucuronide | 600% |

Data sourced from a study in humans, as reported by Brown et al. (2011). nih.gov

Despite its high concentrations in the bloodstream, N3G exhibits very limited penetration of the blood-brain barrier (BBB). wikipedia.org This is primarily attributed to the highly hydrophilic nature of the glucuronide moiety, which restricts its passive diffusion into the brain. wikipedia.orgnih.gov

Research has investigated the role of efflux transporters, such as P-glycoprotein (P-gp), in the brain distribution of buprenorphine and its metabolites. While norbuprenorphine is a substrate for P-gp, N3G is not. wikipedia.orgnih.govwikipedia.org In studies using mice deficient in P-gp, the brain-to-plasma concentration ratio of N3G was very low (less than 0.1) and was not different from that in normal mice, confirming that P-gp does not influence its brain exposure. nih.gov Although brain concentrations of N3G are low, they are not zero, indicating that a small amount does cross the BBB. nih.gov The specific mechanisms for this limited entry, such as passive permeability or potential uptake by other transporters like organic anion-transporting polypeptides, have not been fully elucidated. nih.gov

The transfer of N3G across the placenta to the fetus appears to be limited. The physicochemical properties of glucuronidated metabolites—specifically their increased polarity and higher molecular weight (N3G Molar Mass: 589.682 g·mol−1)—are expected to slow their diffusion across the placenta. wikipedia.orgnih.gov

In a study analyzing term placentas from mothers treated with buprenorphine, N3G was detected at a median concentration of 14.7 ng/g. nih.gov While the presence of N3G in placental tissue confirms it reaches this compartment, its ability to cross into fetal circulation is likely low. Studies in pregnant baboons on a similar compound, morphine-3-glucuronide (B1234276) (M3G), showed that despite a low permeability index, placental transfer still contributed significantly to the M3G pool in the fetus and was the primary pathway for its clearance from the fetus. nih.gov This suggests that even slow transfer of N3G could result in some degree of fetal exposure.

Biotransformation Pathways and Hydrolysis of the Glucuronide Conjugate

N3G is formed from its parent compound, norbuprenorphine, through glucuronidation catalyzed predominantly by the UGT1A3 and UGT1A1 enzymes. nih.gov The stability of the glucuronide conjugate is a key factor in its disposition, as hydrolysis would regenerate the more lipophilic and centrally active norbuprenorphine.

The in vivo hydrolysis of N3G back to norbuprenorphine is minimal. nih.gov To test this directly, researchers administered N3G to mice and measured the concentrations of both the glucuronide and its parent compound (aglycone) in plasma and brain tissue. nih.gov The results showed very little conversion back to norbuprenorphine. nih.gov

Table 2: Hydrolysis of Norbuprenorphine-3-Glucuronide (N3G) In Vivo (Mice)

| Compartment | Norbuprenorphine Concentration (% of N3G Concentration) |

|---|---|

| Plasma | <1% |

| Brain | 9% |

Data represents concentrations measured 60 minutes after subcutaneous administration of N3G, as reported by Brown et al. (2011). nih.gov

The low degree of hydrolysis indicates that the pharmacological effects observed after N3G administration are attributable to the glucuronide itself, rather than its conversion to norbuprenorphine. nih.gov Further studies on the enzymatic hydrolysis of N3G for analytical purposes in urine have shown that the glucuronide bond is stable and requires specific enzyme preparations, such as those from Helix pomatia or E. coli, for efficient cleavage. nih.gov Chemical hydrolysis using acid or a base has been shown to be ineffective. researchgate.net

Enzymatic Systems Involved in Deconjugation (e.g., β-glucuronidases)

The formation of norbuprenorphine-3-glucuronide (N3G) is a phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A3 and UGT1A1. nih.govresearchgate.net While glucuronidation is typically a detoxification pathway that facilitates excretion, the reverse process, deconjugation, can occur, potentially regenerating the active parent compound, norbuprenorphine. This reaction is mediated by β-glucuronidases, enzymes found in various tissues and bacteria in the gut.

In the context of urine drug testing, β-glucuronidases are routinely used to hydrolyze or deconjugate glucuronidated metabolites like N3G back to their parent forms to improve detection sensitivity. nih.gov Different β-glucuronidases exhibit varying efficiency in cleaving different drug glucuronides, and factors such as urinary pH can significantly impact their activity. nih.gov While the in-vitro use of these enzymes is well-established for analytical purposes, the extent and clinical significance of in-vivo deconjugation of N3G by endogenous β-glucuronidases in tissues or the gut are less clearly defined in the available literature.

Excretion Pathways and Metabolite Recovery in Biological Fluids

The elimination of buprenorphine and its metabolites, including norbuprenorphine-3-glucuronide, occurs through both renal and fecal routes.

Urinary Excretion

While the majority of a buprenorphine dose is cleared through the feces, a notable portion, estimated at 10-30%, is excreted in the urine, predominantly as conjugated metabolites. nih.govoup.com Studies analyzing urine samples have found that norbuprenorphine-3-glucuronide is the primary metabolite present. nih.govoup.comnih.gov In a study of pregnant women on buprenorphine maintenance, N3G was detected in 96.5% of urine specimens, making it the most frequently identified analyte compared to buprenorphine, norbuprenorphine, and buprenorphine-3-glucuronide. nih.govoup.com

The concentrations of N3G in urine typically exceed those of buprenorphine-3-glucuronide. oup.comnih.gov For instance, in one study, N3G concentrations were higher than buprenorphine-3-glucuronide in 99% of the urine samples tested. oup.comnih.gov

Frequency of Buprenorphine and its Metabolites Detected in Urine

| Analyte | Frequency of Detection (%) |

|---|---|

| Buprenorphine (BUP) | 1.2% |

| Norbuprenorphine (NBUP) | 63.9% |

| Buprenorphine-3-glucuronide (B3G) | 89.9% |

| Norbuprenorphine-3-glucuronide (N3G) | 96.5% |

Data from a study involving 667 urine specimens. nih.govoup.com

Biliary and Fecal Elimination

The primary route of elimination for buprenorphine and its metabolites is through the biliary system and subsequent excretion in the feces. nih.govnih.gov Approximately 70% of a buprenorphine dose is cleared via this pathway. nih.gov This extensive biliary excretion contributes to the low urinary recovery of the parent drug and its metabolites.

Interspecies Pharmacokinetic Differences

Significant differences in the pharmacokinetics and pharmacodynamics of buprenorphine and its metabolites exist between humans and various animal species.

Humans vs. Rodents: In humans, norbuprenorphine plasma concentrations can be equal to or greater than those of the parent drug, buprenorphine. nih.gov In contrast, studies in rats have shown that while norbuprenorphine is a potent respiratory depressant, it exhibits very limited penetration of the blood-brain barrier. wikipedia.org This is partly attributed to norbuprenorphine being a high-affinity substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier. wikipedia.orgwikipedia.org Norbuprenorphine-3-glucuronide, however, is not a substrate for P-glycoprotein but its hydrophilic nature still limits its passage across the blood-brain barrier. wikipedia.org

Mice: In mice, N3G has been shown to cause sedation and a decrease in tidal volume without affecting the respiratory rate. nih.govnih.gov It also produces a minor antinociceptive effect. nih.govnih.gov Studies in pregnant mice have demonstrated that pregnancy can increase the clearance of norbuprenorphine through the induction of hepatic glucuronidation. nih.gov

Influence of Organ Impairment on Disposition

Organ impairment, particularly of the kidneys, can significantly alter the pharmacokinetic profile of norbuprenorphine-3-glucuronide.

In individuals with renal impairment, especially those with renal failure requiring dialysis, the plasma concentrations of buprenorphine's glucuronidated metabolites are markedly increased. nih.gov While buprenorphine clearance remains similar between patients with normal and impaired renal function, the plasma concentrations of its metabolites can accumulate to a significant degree. nih.govnih.gov One study reported that in patients with renal failure, plasma concentrations of buprenorphine-3-glucuronide were elevated by a median of 15 times, and norbuprenorphine concentrations were increased by a median of four times. nih.gov Although this study did not specifically report on N3G, the data on other metabolites strongly suggest that the clearance of N3G would also be substantially reduced in renal impairment.

Despite the accumulation of metabolites, buprenorphine is often considered a safer opioid option for patients with chronic kidney disease because its clearance is not dependent on renal function. nih.govdroracle.ai

Impact of Renal Impairment on Buprenorphine and Metabolite Plasma Concentrations

| Compound | Normal Renal Function (Dose-corrected plasma concentration) | Impaired Renal Function (Dose-corrected plasma concentration) | Median Increase in Renal Failure |

|---|---|---|---|

| Buprenorphine | Similar | Similar | - |

| Norbuprenorphine | - | - | 4 times |

| Buprenorphine-3-glucuronide | - | - | 15 times |

Data from a study with continuous infusion. nih.gov

Advanced Analytical Methodologies for Norbuprenorphine 3 Glucuronide Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry, stands as the gold standard for the quantification of Norbuprenorphine (B1208861) 3-glucuronide. mdpi.com This preference is due to the high selectivity and sensitivity of LC-MS/MS, which allows for the direct measurement of the glucuronide conjugate without the need for hydrolysis, a step often required in other methods. researchgate.netresearchgate.net The versatility of LC-MS/MS is demonstrated by its successful application to a wide array of biological matrices. kinampark.com

Method Development and Validation Parameters (e.g., sensitivity, linearity, stability)

The development and validation of LC-MS/MS methods for Norbuprenorphine 3-glucuronide are rigorously defined by several key parameters to ensure accuracy and reliability. These include sensitivity, linearity, and stability.

Sensitivity , defined by the limit of quantification (LOQ), is a critical parameter. For this compound, highly sensitive methods have been developed. For instance, an ultra-fast liquid chromatography-tandem mass spectrometry (UFLC–MS/MS) method reported a lower limit of quantification (LLOQ) of 10 pg/mL in plasma and urine. nih.gov Another LC-MS/MS method established an LOQ of 25 ng/mL in urine. nih.gov The sensitivity of these methods is crucial for detecting low concentrations of the analyte, particularly in pharmacokinetic studies of low-dose buprenorphine. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, LC-MS/MS methods typically demonstrate excellent linearity over a wide concentration range. One validated method showed a linear range of 0.1–200 ng/mL in human plasma. researchgate.net In urine, a linear calibration range of 25-1,000 ng/mL has been reported, with another study demonstrating linearity from 12 ng/mL to 295 ng/mL. nih.govnih.gov

Stability of the analyte in the biological matrix under various storage conditions is essential for accurate quantification. Validation studies have demonstrated that this compound is stable under conditions such as at room temperature, at 4°C, and through multiple freeze-thaw cycles. researchgate.net

| Parameter | Matrix | Value | Reference |

| Sensitivity (LOQ) | Plasma | 10 pg/mL | nih.gov |

| Urine | 10 pg/mL | nih.gov | |

| Urine | 11.8 ng/mL | nih.gov | |

| Urine | 25 ng/mL | nih.gov | |

| Linearity | Plasma | 0.1–200 ng/mL | researchgate.net |

| Urine | 12-295 ng/mL | nih.gov | |

| Urine | 25-1,000 ng/mL | nih.gov | |

| Stability | Urine | Stable at room temperature, 4°C, and after three freeze-thaw cycles | researchgate.net |

Application in Biological Matrices (Plasma, Urine, Tissue Homogenates)

LC-MS/MS methods have been successfully applied to quantify this compound in various biological matrices, each presenting unique challenges.

Plasma: The analysis in plasma is crucial for pharmacokinetic studies. A highly sensitive UFLC–MS/MS method has been developed for the simultaneous determination of buprenorphine and its metabolites, including this compound, in plasma. nih.gov This method achieved a low limit of quantification, making it suitable for studies involving low doses of buprenorphine. nih.gov Another LC-MS/MS method for human plasma reported a linear range of 0.1–200 ng/mL for this compound. researchgate.net

Urine: Urine is a common matrix for monitoring buprenorphine use and compliance. Numerous LC-MS/MS methods have been validated for the direct quantification of this compound in urine. nih.govnih.govnih.gov These methods are robust and specific, often requiring simple dilution and filtration steps before analysis. nih.govoup.com The direct measurement of the glucuronide metabolite in urine helps to distinguish between compliance with prescribed therapy and specimen adulteration. nih.gov

Tissue Homogenates: Quantification in tissue homogenates, such as the placenta, is important for understanding the materno-fetal transfer of buprenorphine and its metabolites. An LC-MS method was developed and validated for the determination of this compound in placental tissue. nih.gov In an analysis of an authentic placenta from a pregnant woman on buprenorphine therapy, this compound was the most abundant metabolite detected, with a concentration of 46.6 ng/g. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

While LC-MS/MS is the preferred technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of buprenorphine and its metabolites. However, GC-MS analysis of this compound is less direct. Typically, a hydrolysis step is required to cleave the glucuronide moiety, followed by derivatization to make the resulting norbuprenorphine volatile and thermally stable for GC analysis. oup.com This multi-step process can be time-consuming and may introduce variability. oup.com

Radioimmunoassay Techniques

Radioimmunoassay (RIA) techniques have been employed for the detection of opioids and their metabolites. An antibody directed against morphine 3-glucuronide has been developed for use in the radioimmunoassay of morphine in urine. nih.gov While specific RIA methods for this compound are not as commonly reported as LC-MS/MS methods, the principle of using specific antibodies for detection could potentially be applied. It is important to note that immunoassays can be susceptible to cross-reactivity with other related compounds.

Sample Preparation Strategies

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used and effective sample preparation technique for this compound from biological matrices. researchgate.netnih.govnih.govnih.govsigmaaldrich.com SPE offers several advantages, including high recovery, cleaner extracts, and the ability to handle small sample volumes. nih.gov

Direct Injection Techniques

With the advent of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, direct analysis of the intact glucuronide conjugate has become a viable and often preferred method. oup.comoup.com This approach eliminates the need for the potentially variable and time-consuming enzymatic hydrolysis step. nih.gov

Direct injection techniques typically involve minimal sample preparation, often limited to a "dilute-and-shoot" approach where the urine sample is simply diluted before being introduced into the LC-MS/MS system. oup.comresearchgate.net In some methods, a filtration step using a product like a Mini-Uniprep Filter is included after dilution. oup.comresearchgate.net For more complex matrices like placenta, a homogenization step followed by solid-phase extraction (SPE) may be necessary before injection. nih.gov

The chromatographic separation is a key component of this technique. Reversed-phase columns, such as C18 columns, are commonly used to separate norbuprenorphine-3-glucuronide from other matrix components. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (like methanol (B129727) or acetonitrile) is typically employed. nih.gov

The detection is highly specific and sensitive, utilizing tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. oup.comresearchgate.net For norbuprenorphine-3-glucuronide, specific precursor-to-product ion transitions are monitored. For example, the transition from m/z 590.1 to m/z 414.2 has been used for its quantification. oup.com

Deuterated Internal Standards and Calibration Procedures

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry. For the analysis of norbuprenorphine and its glucuronide, deuterated analogs are the internal standards of choice. nih.gov Norbuprenorphine-d3 (NBUP-d3) is frequently used as the internal standard for both norbuprenorphine and norbuprenorphine-3-glucuronide. researchgate.netthermofisher.com In some methods, a comprehensive suite of deuterated standards is used, with a corresponding labeled analog for each analyte being measured. nih.gov

Calibration curves are constructed to establish the relationship between the instrument response and the concentration of the analyte. These curves are typically generated by preparing a series of calibration standards in a blank biological matrix (e.g., drug-free urine or plasma) with known concentrations of the analyte and a fixed concentration of the internal standard. oup.comnih.gov The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. oup.com

A linear regression with a weighting factor, often 1/x, is commonly applied to the calibration curve to ensure accuracy across the entire concentration range. oup.com The linearity of these curves is assessed by the coefficient of determination (r²), which should ideally be greater than 0.99. nih.govnih.gov

The range of the calibration curve is determined by the expected concentrations in the samples being analyzed. For norbuprenorphine-3-glucuronide in urine, calibration ranges such as 12–295 ng/mL have been reported. oup.comresearchgate.net For placental tissue, a range of 1–50 ng/g has been validated. nih.gov

Table 2: Chemical Compounds

Chemical and Enzyme Assisted Synthesis of Norbuprenorphine 3 Glucuronide for Research Applications

Strategies for Chemical Synthesis

The chemical synthesis of norbuprenorphine (B1208861) 3-glucuronide presents challenges due to the compound's complex structure, which includes two potential sites for glucuronidation: a phenolic hydroxyl group and a secondary amine. nih.gov To achieve regioselective synthesis at the phenolic group, a protection strategy for the amine is necessary. nih.gov A successful approach combines the Koenig-Knorr coupling method with an amino-silyl protection strategy. nih.govnih.gov

The Koenig-Knorr reaction is a classic and widely used method for forming glycosidic bonds. wikipedia.orgmdpi.com In the context of synthesizing norbuprenorphine 3-glucuronide, this reaction involves the coupling of a protected norbuprenorphine molecule with a glucuronic acid donor. nih.gov

The key steps of the synthesis involving the Koenig-Knorr reaction are outlined below:

Protection of Norbuprenorphine: The secondary amine of norbuprenorphine is protected to prevent its reaction with the glucuronic acid donor. nih.gov

Coupling Reaction: The protected norbuprenorphine is reacted with an activated glucuronic acid derivative, typically an acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like silver carbonate. nih.govwikipedia.org This step forms the desired β-glucuronide linkage at the phenolic hydroxyl group. nih.gov The stereochemical outcome, favoring the 1,2-trans product, is often influenced by the neighboring group at the C2 position of the glucuronic acid donor. wikipedia.org

Deprotection: The protecting groups on the glucuronic acid moiety (e.g., acetyl groups) and the amine of norbuprenorphine are removed in subsequent steps to yield the final product, norbuprenorphine-3-β-D-glucuronide. nih.gov

While effective, the chemical synthesis of glucuronides via the Koenig-Knorr method can be challenging, with glucuronides being notoriously more difficult to prepare than other glycosides. nih.gov

To ensure that the glucuronidation occurs at the desired phenolic hydroxyl group of norbuprenorphine, the more nucleophilic secondary amine must be protected. nih.gov A trimethylsilylethoxycarbonyl (Teoc) group is an effective choice for this purpose. nih.gov

The selection of the Teoc protecting group is based on its favorable properties:

Stability: It is stable under the mildly acidic and basic conditions used in the subsequent reaction steps. nih.gov

Selective Removal: It can be cleanly removed under specific conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), without disturbing the newly formed glucuronide linkage. nih.gov

| Step | Description | Reagents and Conditions | Product | Yield |

| 1 | Protection of norbuprenorphine amine | TeocOBt, diisopropylethylamine, 1,4-dioxane | Teoc-nBPN | 80.4% |

| 2 | Koenig-Knorr coupling | Acetobromo-α-D-glucuronic acid methyl ester, Ag2CO3, quinoline | Teoc-nBPN-3-D-G (protected glucuronide) | Not specified |

| 3 | Hydrolysis of acetyl groups | KOH, H2O/THF | Teoc-nBPN-3-β-D-G (deacetylated) | 98% (for the subsequent step) |

| 4 | Removal of Teoc protecting group | TBAF, THF | Norbuprenorphine-3-β-D-glucuronide | Not specified |

| Overall | - | - | - | 5.3% |

Enzyme-Assisted Biosynthesis Using Biological Systems (e.g., Liver Homogenates)

An alternative to chemical synthesis is an enzyme-assisted approach that mimics the natural metabolic pathway of norbuprenorphine. nih.gov In vivo, norbuprenorphine is glucuronidated by hepatic uridine-5'-diphospho-glucuronosyltransferases (UGTs). nih.gov These enzymes can be harnessed in vitro for the biosynthesis of this compound. nih.gov

This biosynthesis is typically performed by incubating:

The substrate, norbuprenorphine. nih.gov

A source of UGT enzymes, such as dog liver homogenates or a subcellular fraction like the S9 fraction which contains both microsomal and cytosolic enzymes. nih.gov

The co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which is the glucuronic acid donor in biological systems. nih.gov

An NADPH generating system to support the enzymatic activity. nih.gov

This biomimetic approach offers a significantly higher fractional yield of 67% compared to the chemical synthesis. nih.gov However, the reaction volumes are typically smaller, meaning that while the efficiency per batch is high, producing large quantities of the metabolite may require multiple reactions. nih.govnih.gov The chemical synthesis, despite its lower yield, can be scaled up more easily to produce a greater total amount of the product per batch. nih.govnih.gov

| Synthesis Method | Fractional Yield | Total Product Amount |

| Chemical Synthesis | 5.3% nih.gov | Greater per batch nih.govnih.gov |

| Enzyme-Assisted Synthesis | 67% nih.gov | Limited by smaller reaction volumes nih.gov |

Purity Assessment and Structural Characterization for Research Materials

Regardless of the synthetic route, the final product must be purified and its structure confirmed to ensure it is suitable for research applications. nih.gov Preparative high-performance liquid chromatography (HPLC) is a crucial step for the final purification of this compound from both chemical and enzymatic synthesis mixtures. nih.gov

Following purification, the identity and purity of the compound are confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the synthesized molecule by analyzing the chemical shifts and coupling constants of the protons. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique provides information on the mass-to-charge ratio of the parent ion and its fragmentation pattern, which serves to confirm the molecular weight and structural components of the compound. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Highly sensitive methods, such as ultra-fast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS), have been developed for the quantification of this compound in biological matrices like plasma and urine. nih.govduke.edu These methods are essential for pharmacokinetic studies and can achieve very low limits of quantification. nih.gov

Both the chemical and enzyme-assisted synthesis methods described have successfully produced norbuprenorphine-3-β-D-glucuronide with a purity greater than 96%. nih.govnih.gov

| Analytical Technique | Purpose |

| Preparative HPLC | Final purification of the synthesized compound. nih.gov |

| ¹H NMR | Structural confirmation. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Confirmation of molecular weight and structure. nih.gov |

| UFLC-MS/MS | Quantification in biological samples. nih.govduke.edu |

Broader Implications and Future Directions in Norbuprenorphine 3 Glucuronide Research

Contribution to the Overall Pharmacological Spectrum of Buprenorphine

The metabolism of buprenorphine is not merely a process of inactivation; it is a pathway that generates multiple biologically active compounds, including N3G. nih.govencyclopedia.pub The plasma concentrations of major buprenorphine metabolites, such as norbuprenorphine (B1208861), buprenorphine-3-glucuronide (B3G), and N3G, often meet or surpass those of the parent drug. nih.gov Specifically, based on the molar area under the plasma concentration-time curve, exposure to N3G can be as much as 600% that of buprenorphine, highlighting its potential to significantly influence the drug's total effect. nih.gov

Potential for Active Metabolite-Driven Effects

Table 1: Receptor Binding Affinity of Norbuprenorphine 3-glucuronide (N3G)

| Receptor | Binding Affinity (Ki) | Source |

|---|---|---|

| Mu-Opioid Receptor (MOR) | No affinity | nih.gov, nih.gov |

| Delta-Opioid Receptor (DOR) | No affinity | nih.gov, nih.gov |

| Kappa-Opioid Receptor (KOR) | 300 ± 0.5 nM | nih.gov, nih.gov |

| Nociceptin (B549756) Receptor (NOR/ORL-1) | 18 ± 0.2 μM | nih.gov, nih.gov |

Table 2: In Vivo Pharmacological Effects of this compound (N3G) in Mice

| Effect | Observation | Source |

|---|---|---|

| Antinociception | Small effect observed | nih.gov, nih.gov |

| Respiratory Rate | No significant effect | nih.gov, nih.gov |

| Tidal Volume | Significantly decreased | nih.gov, nih.gov |

| Sedation/Locomotion | Sedation and inhibition of locomotion observed | nih.gov, nih.gov |

Unexplored Areas and Research Gaps

Despite growing recognition of its importance, significant gaps remain in the understanding of N3G.

Nature of Receptor Interaction: While N3G is known to bind to kappa-opioid and nociceptin receptors, it has not yet been definitively determined whether it acts as an agonist or an antagonist at these sites. wikipedia.org This is a critical missing piece of information for predicting its precise contribution to buprenorphine's effects.

Limited Availability for Research: Historically, investigations into N3G's pharmacology have been hampered by the lack of chemically pure and well-characterized compound in sufficient quantities for extensive in vitro and in vivo experiments. nih.gov Though new synthesis methods are being developed, this has been a significant bottleneck. nih.gov

Role in Specific Clinical Effects: The full extent of N3G's contribution to buprenorphine's signature "ceiling effect" on respiratory depression is unknown. frontiersin.org While N3G itself does not appear to depress respiratory rate, its impact on tidal volume and its interactions with other metabolites could play a modulatory role. nih.gov

Complex Metabolic Interplay: The metabolic network of buprenorphine is complex, with multiple pathways operating simultaneously, including N-dealkylation, glucuronidation, and hydroxylation. frontiersin.orgresearchgate.net How these pathways influence each other—for instance, whether reduced N-dealkylation to norbuprenorphine leads to a compensatory increase in direct glucuronidation—is an area requiring further study. frontiersin.org

Pharmacology in Special Populations: The behavior and effects of N3G in specific populations, such as pregnant women and the fetus, are largely unexplored. nih.gov Preliminary data suggests that fetal exposure to norbuprenorphine glucuronide may be substantially higher than maternal exposure, a finding with significant implications that warrants further investigation. encyclopedia.pubmdpi.com

Development of In Silico and Predictive Models

To address the complexity of buprenorphine pharmacology, researchers are increasingly turning to in silico, or computational, approaches. Physiologically based pharmacokinetic (PBPK) modeling is a powerful strategy that uses a drug's physicochemical properties and human physiological data to predict its absorption, distribution, metabolism, and excretion. nih.govnih.gov

Furthermore, machine learning algorithms are being developed to predict clinical outcomes, such as the likelihood of treatment discontinuation. medrxiv.org These predictive models could potentially be enhanced by incorporating data on metabolite profiles, including N3G levels, to create more personalized and effective treatment strategies. medrxiv.org

Application of Advanced Systems Biology Approaches

A systems biology approach moves beyond the traditional "one drug, one target" paradigm to consider the complex network of interactions between a drug, its metabolites, and the entire biological system. nih.govwikipedia.org This is particularly relevant for buprenorphine, where the parent drug and its multiple active metabolites interact with several different receptor systems. nih.gov

Pharmacogenomics: The enzymes responsible for producing N3G (primarily UGT1A1 and UGT1A3) and its precursor norbuprenorphine (primarily CYP3A4) are subject to genetic variations. nih.govnih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, can help explain the wide inter-individual variability in buprenorphine metabolism and response. nih.gov Future research could identify specific genetic profiles that lead to higher or lower N3G production, potentially correlating with clinical outcomes.

Network Pharmacology and Metabolomics: Advanced computational techniques, such as network analysis, can be used to map the complex interactions between buprenorphine's metabolic products and various signaling pathways. frontiersin.org Pharmacometabolomics, which measures changes in metabolite levels after drug administration, can provide a real-time snapshot of a drug's effect on metabolic pathways. wikipedia.org Applying these approaches could reveal novel connections between N3G and biological processes, helping to build a more holistic model of buprenorphine's action and identify new avenues for therapeutic optimization. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing norbuprenorphine 3-glucuronide with high purity?

- Methodological Answer: Two primary synthesis approaches are documented:

- Chemical Synthesis : Utilizes Koenig-Knorr glycosylation with amino-silyl protection to achieve purity >96%. This method yields larger quantities but has a low fractional yield (5.3%) .

- Enzyme-Assisted Synthesis : Employs dog liver microsomes to convert norbuprenorphine into its glucuronide conjugate, achieving a higher fractional yield (67%) but requiring optimization for scalability .

- Validation involves NMR and tandem mass spectrometry for structural confirmation.

Q. How can this compound be quantified in biological matrices like urine or plasma?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample Preparation : Dilution and filtration using Mini-Uniprep filters to remove particulates .

- Detection : Multiple reaction monitoring (MRM) with transitions like m/z 414.4 → 340.2 for this compound. Quantification limits are 4.6–11.8 ng/mL, with between-day precision ≤11% .

- Normalization : Ratios to creatinine (e.g., µg/g) are critical for interpreting urinary concentrations in clinical cohorts .

Q. What enzymatic pathways are responsible for the glucuronidation of norbuprenorphine?

- Methodological Answer: UGT2B7 is the primary enzyme catalyzing norbuprenorphine 3-glucuronidation. Experimental validation involves:

- In Vitro Assays : Use of human liver microsomes or recombinant UGT isoforms to measure reaction kinetics (e.g., , ) .

- Inhibition Studies : Co-incubation with UGT inhibitors (e.g., fluconazole) to confirm isoform specificity .

Advanced Research Questions

Q. How do drug transporters like P-glycoprotein influence the pharmacokinetics of this compound?

- Methodological Answer:

- Transporter Assays : MDCK-MDR1 cell models measure bidirectional permeability (P) and net efflux ratios. This compound shows a net efflux of 0.9, indicating limited blood-brain barrier penetration compared to the parent compound (net efflux = 9) .

- Pharmacokinetic Modeling : Incorporate transporter kinetics (e.g., , ) into compartmental models to predict tissue distribution .

Q. What are the metabolic stability implications of this compound in populations with genetic polymorphisms in UGT2B7?

- Methodological Answer:

- Genotype-Phenotype Studies : Correlate UGT2B7 variants (e.g., rs7668258) with glucuronidation rates using genotyped human hepatocytes .

- Population PK Analysis : Apply nonlinear mixed-effects modeling (NONMEM) to assess interindividual variability in clearance parameters .

Q. How do co-administered drugs like methadone alter the metabolism of this compound?

- Methodological Answer:

- Drug-Drug Interaction (DDI) Studies : Co-incubate methadone with hepatocytes or microsomes to measure changes in glucuronidation rates via LC-MS/MS .

- Clinical Validation : Compare urinary metabolite ratios (e.g., this compound/norbuprenorphine) in patients on methadone vs. controls .

Q. What is the extent of conjugation in maternal-fetal pharmacokinetics, and how is it measured in meconium?

- Methodological Answer:

- Hydrolysis Protocols : Treat meconium with β-glucuronidase (e.g., Helix pomatia enzyme) to hydrolyze conjugates. Quantify free vs. total norbuprenorphine using LC-MS/MS .

- Correlation Analysis : Normalize concentrations to creatinine and correlate with maternal buprenorphine dose (mg/day) to assess placental transfer efficiency .

Contradictions and Data Gaps

- Allosteric Modulation : While MRP2 transports estradiol 3-glucuronide, there is no evidence it binds this compound at the same allosteric site, necessitating targeted inhibition assays .

- Analytical Sensitivity : Current LC-MS/MS methods struggle with low-abundance metabolites (LLOQ = 10 ng/mL). Preconcentration techniques (e.g., solid-phase extraction) are recommended to enhance sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.